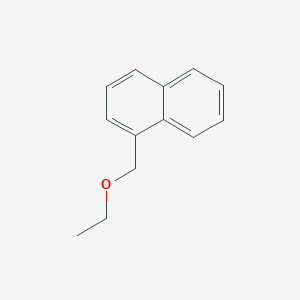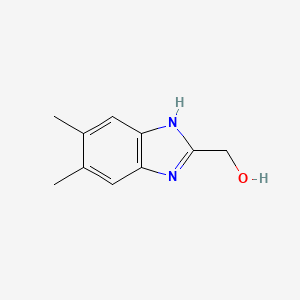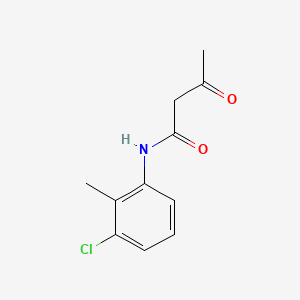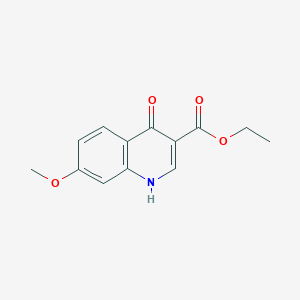
actinonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of actinonin involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl group. The next steps involve the formation of the carbamoyl group and the attachment of the octanohydroxamic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are designed to optimize the yield and reduce the production cost. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
actinonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity or stability.
Wissenschaftliche Forschungsanwendungen
actinonin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide deformylase inhibition and enzyme kinetics . In biology, it has been employed to investigate bacterial resistance mechanisms and the development of new antibiotics .
In medicine, this compound has shown potential as an antibacterial agent, particularly against resistant strains of bacteria. It has also been explored for its anti-inflammatory and anti-obesity properties . In the industrial sector, it is used in the development of new therapeutic agents and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of actinonin involves the inhibition of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis . By binding to the active site of PDF, the compound prevents the removal of the formyl group from nascent proteins, thereby inhibiting bacterial growth and proliferation .
The molecular targets of this compound include various bacterial enzymes and pathways involved in protein synthesis and metabolism. Its inhibitory action on PDF makes it a promising candidate for the development of new antibacterial therapies.
Vergleich Mit ähnlichen Verbindungen
actinonin is unique due to its specific inhibitory action on peptide deformylase. Similar compounds include other hydroxamic acids and peptide deformylase inhibitors, such as this compound analogs and derivatives .
These similar compounds share structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its balanced profile of activity against a broad spectrum of bacteria and its potential for further optimization in drug development.
Eigenschaften
IUPAC Name |
N'-hydroxy-N-[1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864402 |
Source


|
| Record name | N~4~-Hydroxy-N~1~-{1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

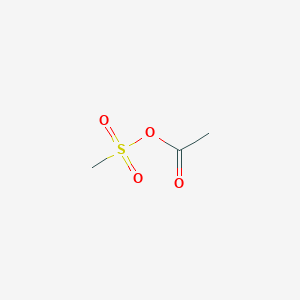
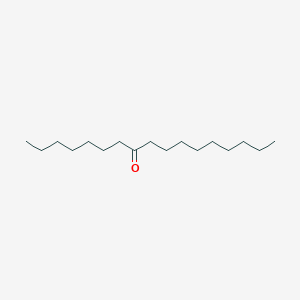
![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)

